molecular formula C9H9ClFNO2 B13573098 Ethyl 5-amino-3-chloro-2-fluorobenzoate

Ethyl 5-amino-3-chloro-2-fluorobenzoate

Cat. No.: B13573098
M. Wt: 217.62 g/mol
InChI Key: ACHHXBLUZBSCGP-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-chloro-2-fluorobenzoate is a fluorinated benzoate ester derivative featuring amino, chloro, and fluoro substituents at positions 5, 3, and 2, respectively, on the aromatic ring. Its structural complexity and substitution pattern influence its physicochemical properties, such as solubility, reactivity, and molecular interactions.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 5-amino-3-chloro-2-fluorobenzoate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)6-3-5(12)4-7(10)8(6)11/h3-4H,2,12H2,1H3

InChI Key

ACHHXBLUZBSCGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)N)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-3-chloro-2-fluorobenzoate typically involves the esterification of 5-amino-3-chloro-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-chloro-2-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino, chloro, and fluoro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.

    Oxidation: Oxidizing agents such as potassium permanganate or nitric acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Substitution: Products may include derivatives with different substituents on the benzene ring.

    Oxidation: The major product is 5-nitro-3-chloro-2-fluorobenzoic acid.

    Reduction: The major product is 5-amino-3-chloro-2-fluorobenzyl alcohol.

    Hydrolysis: The major product is 5-amino-3-chloro-2-fluorobenzoic acid.

Scientific Research Applications

Ethyl 5-amino-3-chloro-2-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-chloro-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino, chloro, and fluoro groups can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Features

The table below compares ethyl 5-amino-3-chloro-2-fluorobenzoate with three analogs:

Compound Name Molecular Formula Substituent Positions (Aromatic Ring) Ester Group Molecular Weight (g/mol)
This compound C₉H₉ClFNO₂ 5-amino, 3-chloro, 2-fluoro Ethyl 217.62 (estimated)
Mthis compound C₈H₇ClFNO₂ 5-amino, 3-chloro, 2-fluoro Methyl 203.02 (calculated)
Ethyl 3-amino-5-chloro-2-fluorobenzoate C₉H₉ClFNO₂ 3-amino, 5-chloro, 2-fluoro Ethyl 217.62
Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate C₉H₈ClFO₃ 5-chloro, 4-fluoro, 2-hydroxy Ethyl 218.61

Key Observations :

  • Positional Isomerism: Ethyl 3-amino-5-chloro-2-fluorobenzoate () shares the same molecular formula as the target compound but differs in substituent positions (amino at position 3 vs. 5), which may alter electronic properties and biological activity .
  • Functional Group Differences: Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate () replaces the amino group with a hydroxyl group, significantly altering hydrogen-bonding capacity and acidity .

Physicochemical Properties

Collision Cross-Section (CCS) and Mass Spectrometry

Mthis compound () exhibits predicted CCS values ranging from 136.6–148.8 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺). The ethyl analog is expected to have a larger CCS due to its higher molecular weight, though direct data are unavailable .

Solubility and Stability
  • Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate () is stored at 2–8°C, suggesting moderate thermal stability. Its hydroxyl group may enhance aqueous solubility compared to amino-substituted analogs .

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